molecular formula C7H13N3O3 B556406 (S)-2-Acetamidopentanediamide CAS No. 18839-88-8

(S)-2-Acetamidopentanediamide

Cat. No.: B556406
CAS No.: 18839-88-8
M. Wt: 187.2 g/mol
InChI Key: TWPOMVPGGXUNKI-YFKPBYRVSA-N
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Description

(S)-2-Acetamidopentanediamide is an organic compound with significant relevance in various scientific fields It is characterized by its unique structure, which includes an acetamido group attached to a pentanediamide backbone

Scientific Research Applications

(S)-2-Acetamidopentanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetamidopentanediamide typically involves the reaction of (S)-2-aminopentanediamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Material: (S)-2-aminopentanediamide

    Reagent: Acetic anhydride

    Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Acetamidopentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like hydroxide ions can replace the acetamido group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Mechanism of Action

The mechanism of action of (S)-2-Acetamidopentanediamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    (S)-2-Aminopentanediamide: The precursor to (S)-2-Acetamidopentanediamide, differing by the presence of an amino group instead of an acetamido group.

    N-Acetylglutamine: A structurally similar compound with an acetamido group attached to a different backbone.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-acetamidopentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-4(11)10-5(7(9)13)2-3-6(8)12/h5H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPOMVPGGXUNKI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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